2-Tert-butyl-3-chloropyrazine

Description

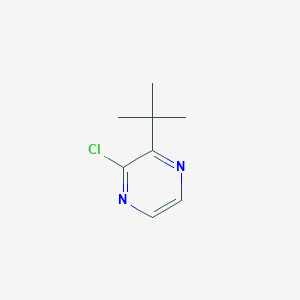

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2-tert-butyl-3-chloropyrazine |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)6-7(9)11-5-4-10-6/h4-5H,1-3H3 |

InChI Key |

VNPZFIAHTKUIBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CN=C1Cl |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 2 Tert Butyl 3 Chloropyrazine Transformations

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-tert-butyl-3-chloropyrazine, targeting the carbon atom bonded to the chlorine. This reaction proceeds via an addition-elimination mechanism, which is characteristic of electron-poor aromatic systems. masterorganicchemistry.comlibretexts.org

The mechanism is initiated by the attack of a nucleophile on the carbon atom at the C-3 position, which bears the chlorine atom. This step is typically the rate-determining step as it involves the disruption of the aromatic system. youtube.com The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms of the pyrazine (B50134) ring, which stabilizes the intermediate.

In the second, faster step of the mechanism, the aromaticity is restored by the elimination of the chloride leaving group. libretexts.orgyoutube.com The bulky tert-butyl group at the adjacent C-2 position can exert a significant steric influence, potentially hindering the approach of the incoming nucleophile. However, its electron-donating inductive effect slightly counteracts the electron deficiency of the ring, though the activating effect of the ring nitrogens dominates.

Table 1: Factors Influencing SNAr Reactivity of this compound

| Factor | Influence on SNAr Reaction | Mechanistic Rationale |

| Pyrazine Ring | Activating | The two electron-withdrawing nitrogen atoms decrease the ring's electron density, making it susceptible to nucleophilic attack. youtube.com |

| Chloro Substituent | Good Leaving Group | The chloride ion is a stable anion and a good leaving group, facilitating the elimination step. |

| Ortho Nitrogen | Strongly Activating | The nitrogen atom at position 4 effectively stabilizes the negative charge of the Meisenheimer intermediate via resonance. youtube.com |

| Tert-butyl Group | Steric Hindrance & Electronic Effect | The bulky group can sterically hinder the nucleophile's approach. Its electron-donating nature slightly deactivates the ring towards nucleophilic attack but this effect is minor compared to the influence of the nitrogen atoms. |

Exploration of Electrophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic Aromatic Substitution (EAS) on the pyrazine ring is generally difficult due to the ring's electron-deficient nature. The two nitrogen atoms act as strong deactivating groups, making the ring much less reactive than benzene (B151609) towards electrophiles. libretexts.org Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further increasing their electron-withdrawing effect and deactivating the ring even more.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a positively charged intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For a reaction to occur with this compound, the directing effects of the existing substituents must be considered.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| Pyrazine Nitrogens | Strongly Deactivating | Directs to C-5 and C-6 (least deactivated positions) |

| Tert-butyl Group | Activating (Inductive/Hyperconjugation) | Ortho, Para Director stackexchange.com |

| Chloro Group | Deactivating (Inductive), Weakly Donating (Resonance) | Ortho, Para Director libretexts.org |

Radical-Mediated Processes Involving this compound

Radical-mediated reactions offer an alternative pathway for the functionalization of this compound. These processes typically involve a radical initiator, such as AIBN (Azobisisobutyronitrile) or peroxides, which generates a radical species that then reacts with the pyrazine substrate. libretexts.org

One possible radical pathway is the homolytic cleavage of the C-Cl bond to generate a pyrazinyl radical. This can be initiated by heat or light, or through the action of a radical reagent like tributyltin hydride. libretexts.org The resulting 2-tert-butyl-pyrazin-3-yl radical could then be trapped by a radical scavenger or participate in subsequent bond-forming reactions.

Another possibility is the addition of an external radical to the pyrazine ring. For instance, a trifluoromethyl radical, which can be generated from various precursors, could add to the π-system of the pyrazine ring. nih.gov The position of addition would be influenced by the stability of the resulting radical intermediate. The presence of the tert-butyl group and the nitrogen atoms would direct the incoming radical. Such radical addition reactions can be part of cascade processes leading to more complex molecular structures. mdpi.comresearchgate.net

Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Studies of Pyrazine Reactions

The mechanisms of reactions involving pyrazine derivatives are often elucidated through a combination of kinetic and spectroscopic studies. While specific studies on this compound are not extensively detailed in the literature, the general methodologies are well-established.

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the structure of the products and can sometimes be used to detect stable intermediates.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), can help identify the molecular weights of products and intermediates. researchgate.net

Infrared (IR) and UV-Vis spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant absorption bands and the appearance of product bands. researchgate.net

By applying these techniques, researchers can map out the reaction pathway, identify key intermediates like the Meisenheimer complex in SNAr, and understand the electronic and steric effects of the substituents on the reaction outcome.

Table 3: Spectroscopic Methods in Mechanistic Studies

| Spectroscopic Technique | Information Provided |

| ¹H and ¹³C NMR | Structural elucidation of products, identification of substitution patterns. |

| ESI-MS | Determination of molecular weights of products and intermediates. researchgate.net |

| IR Spectroscopy | Monitoring functional group transformations during the reaction. researchgate.net |

| UV-Vis Spectroscopy | Following the change in conjugation and electronic structure of the pyrazine ring. researchgate.net |

Derivatization and Advanced Functionalization Strategies for 2 Tert Butyl 3 Chloropyrazine

Regioselective Functionalization of the Pyrazine (B50134) Ring System

The inherent reactivity of the pyrazine ring, characterized by its electron-deficient nature, dictates the regioselectivity of its functionalization. The positions on the pyrazine ring are not equally reactive, and the presence of substituents like the tert-butyl and chloro groups on 2-tert-butyl-3-chloropyrazine further influences the site of subsequent chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the pyrazine core. The chlorine atom at the C3 position is susceptible to displacement by various nucleophiles. For instance, aminodehalogenation of related chloropyrazine derivatives, such as 3-chloropyrazine-2-carboxamide, has been successfully achieved using variously substituted benzylamines. researchgate.netnih.gov This reaction typically proceeds in the presence of a base and can be facilitated by conventional heating or microwave irradiation to enhance reaction rates and yields. nih.gov The electron-withdrawing nature of the pyrazine nitrogens activates the C-Cl bond towards nucleophilic attack.

In addition to substitution at the chlorinated carbon, functionalization at other positions of the pyrazine ring can be achieved through strategic synthetic design. This often involves multi-step sequences where directing groups are installed to control the regioselectivity of subsequent reactions.

Carbon-Carbon Bond Formation Reactions (e.g., Alkynylation, Arylation) on Pyrazine Derivatives

The construction of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the extension of molecular frameworks and the creation of complex structures. For pyrazine derivatives like this compound, transition metal-catalyzed cross-coupling reactions are powerful tools for achieving C-C bond formation.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely employed for the arylation of chloropyrazines. In a Suzuki coupling, an organoboron reagent (boronic acid or ester) is coupled with the chloro-pyrazine in the presence of a palladium catalyst and a base. chemistry.coach This method offers a broad substrate scope and functional group tolerance. For example, the synthesis of 2-(fluorinated aryl)pyridines has been achieved through direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, highlighting a cost-effective alternative to traditional cross-coupling reactions that avoids pre-functionalization. chemrxiv.org While this example involves a pyridine (B92270), the principles are applicable to pyrazine systems. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency. acs.org

Alkynylation: The Sonogashira reaction is a key method for introducing alkyne moieties onto the pyrazine ring. chemistry.coach This reaction involves the coupling of a terminal alkyne with the chloropyrazine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in synthesizing pyrazine-containing compounds with extended π-systems, which are of interest in materials science and medicinal chemistry.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on chloro-heterocycles, which are analogous to the reactions of this compound.

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Typical Temperature |

| Suzuki Arylation | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | Arylboronic acid/ester | Na₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane | 80-120 °C |

| Stille Arylation | Pd(PPh₃)₄ | Arylstannane | - | Toluene, DMF | 80-110 °C |

| Sonogashira Alkynylation | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |

| Kumada Coupling | NiCl₂(dppp) | Grignard Reagent | - | THF, Ether | 0 °C to Room Temp. |

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

Synthesis of Pyrazine-Containing Scaffolds and Complex Molecular Architectures

The functionalized derivatives of this compound serve as versatile intermediates for the synthesis of more complex molecular scaffolds. The strategic combination of reactions discussed previously allows for the construction of diverse pyrazine-containing structures.

For example, sequential cross-coupling reactions can be employed to introduce different substituents at various positions of the pyrazine ring. A Sonogashira alkynylation could be followed by a Suzuki arylation on a di-functionalized pyrazine, leading to highly substituted and complex molecules. The synthesis of pyrazine-linked bisindole alkaloids, for instance, has been accomplished through a double Suzuki–Miyaura coupling. nih.gov

Furthermore, the pyrazine ring can be incorporated into larger polycyclic systems. Intramolecular reactions, such as cyclizations, can be designed to form fused ring systems. For example, a pyrazine derivative with appropriately positioned functional groups can undergo intramolecular Heck reactions or ring-closing metathesis to yield novel heterocyclic scaffolds. youtube.com The development of such synthetic routes is crucial for accessing new chemical space in drug discovery and materials science. researchgate.net

Introduction of Heteroatom-Containing Functionalities onto the Pyrazine Core

Beyond carbon-carbon bond formation, the introduction of heteroatoms such as oxygen, nitrogen, and sulfur onto the pyrazine core is essential for modulating the electronic properties and biological activities of the resulting compounds.

As mentioned in section 4.1, nucleophilic aromatic substitution is a direct method for introducing nitrogen and oxygen nucleophiles by displacing the chlorine atom. Reactions with amines, alcohols, and thiols can lead to the corresponding amino-, alkoxy-, and thio-substituted pyrazines. The reaction of 3-chloropyrazine-2-carbonitrile (B110518) with sodium hydrosulfide, for example, leads to the formation of a thione derivative, which can be further functionalized. chemicalbook.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and general method for forming carbon-nitrogen bonds. This reaction can be used to couple a wide variety of amines with chloropyrazines, often under milder conditions and with higher functional group tolerance than traditional SNAr reactions.

The introduction of an oxygen-based functional group can be achieved through hydroxylation reactions. While direct hydroxylation can be challenging, it can sometimes be accomplished via SNAr with hydroxide (B78521) sources or through multi-step sequences involving, for example, the conversion of the chloro group to a methoxy (B1213986) group followed by demethylation. A synthesis of a racemic 2-hydroxy-3,6-di-sec.-butylpyrazine has been reported, demonstrating the feasibility of introducing hydroxyl groups onto substituted pyrazine rings. rsc.org

The following table provides examples of reactions used to introduce heteroatoms onto a pyrazine ring.

| Heteroatom | Reaction Type | Reagent | Catalyst/Conditions | Product Functional Group |

| Nitrogen | Nucleophilic Aromatic Substitution | Amine (R-NH₂) | Base (e.g., Et₃N), Heat | Amino (R-NH-) |

| Nitrogen | Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Ligand, Base | Amino (R-NH-) |

| Oxygen | Nucleophilic Aromatic Substitution | Alkoxide (R-O⁻) | - | Alkoxy (R-O-) |

| Sulfur | Nucleophilic Aromatic Substitution | Thiolate (R-S⁻) | - | Thioether (R-S-) |

Theoretical and Computational Investigations of 2 Tert Butyl 3 Chloropyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazine (B50134) derivatives. nih.govresearchgate.netsciensage.info

DFT calculations, such as those at the B3LYP/6-31G**(d) level, can determine the electron density on the ring nitrogens, which is crucial for understanding the molecule's reactivity. nih.gov For pyrazine itself, the substitution of CH groups with nitrogen atoms leads to a low-lying unoccupied π-molecular orbital, a key feature influencing its chemical behavior. researchgate.net The presence of substituents, like the tert-butyl and chloro groups in 2-tert-butyl-3-chloropyrazine, further modulates these electronic properties. The tert-butyl group, being electron-donating, can influence the electron density of the pyrazine ring. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge transfer and conjugative interactions within molecular systems. nih.govresearchgate.net It provides a detailed picture of the distribution of electron density on atoms and in bonds. nih.gov For substituted pyrazines, NBO analysis can reveal the nature of intramolecular interactions and how they affect the stability and reactivity of the molecule. researchgate.nettrdizin.gov.tr

The reactivity of pyrazine derivatives is also explored through the analysis of frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals indicate the molecule's susceptibility to electrophilic or nucleophilic attack. sciensage.info For instance, a lower LUMO energy generally corresponds to a higher reaction rate in certain reactions. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Pyrazines

| Property | Method | Description | Significance |

| Electron Density | DFT (B3LYP/6-31G**(d)) | Distribution of electrons on the pyrazine ring nitrogens. nih.gov | Influences the site of electrophilic and nucleophilic attack. |

| Frontier Orbitals (HOMO/LUMO) | DFT | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. sciensage.info | Determines the molecule's reactivity towards other species. |

| Natural Bond Orbitals | NBO | Analysis of charge transfer and conjugative interactions. nih.gov | Provides insight into intramolecular bonding and stability. |

Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Systems

The conformational preferences of substituted pyrazines, including those with bulky groups like tert-butyl, are critical for their biological activity and interactions. beilstein-journals.org Conformational analysis, often supplemented by DFT calculations, helps in understanding the most stable spatial arrangements of the molecule. beilstein-journals.org For pyrazine systems, the planarity of the ring is a key structural feature. thieme-connect.de

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of pyrazine derivatives. nih.govyoutube.com These simulations can reveal how the molecule behaves over time, including the flexibility of substituent groups and the stability of different conformations. nih.gov MD simulations are particularly useful for studying the interactions of pyrazine-based ligands with biological macromolecules like proteins, helping to understand the binding modes and the role of specific interactions. nih.gov For pyrazine itself, MD simulations have been used to investigate the ultrafast internal conversion between its excited states. nih.govaip.org

Prediction of Reaction Pathways and Transition States for Pyrazine Transformations

Computational methods are extensively used to predict the most likely pathways for chemical reactions involving pyrazine derivatives and to characterize the high-energy transition states. arxiv.org DFT calculations are a common tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition state structures. researchgate.net

For transformations of chloropyrazines, such as nucleophilic aromatic substitution (SNAr), computational studies can elucidate the mechanism, which may not always follow a simple addition-elimination pathway. thieme-connect.deresearchgate.net The nature of the leaving group, the nucleophile, and the solvent all play a role in determining the reaction mechanism, which can be explored computationally. researchgate.net For instance, calculations can predict whether a reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. researchgate.net

The prediction of transition state geometries and their corresponding activation energies is crucial for understanding the kinetics of a reaction. researchgate.net Methods like the freezing string method combined with machine learning potentials are emerging as efficient ways to locate transition states for complex organic reactions. arxiv.org

Studies on Molecular Interactions and Ligand Design Implications of Pyrazine Derivatives

Pyrazine derivatives are of significant interest in medicinal chemistry and ligand design due to their ability to engage in a variety of molecular interactions. nih.govresearchgate.net The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, which is a frequent and important interaction in protein-ligand binding. researchgate.netacs.org

Systematic analyses of protein-ligand complexes containing a pyrazine moiety have revealed that in addition to hydrogen bonding, pyrazines can participate in π-interactions, coordinate to metal ions, and, in the case of chloropyrazines, form halogen bonds. researchgate.netacs.org The combination of these interactions often leads to a complex and specific binding mode. researchgate.netacs.org

Computational studies, including molecular docking and MD simulations, are vital for understanding these interactions and for the rational design of new pyrazine-based ligands. researchgate.net These methods can predict the binding affinity and selectivity of a ligand for a particular protein target. The insights gained from these computational investigations guide the synthesis of new derivatives with improved pharmacological properties. The presence of substituents like the tert-butyl and chloro groups on the pyrazine ring can significantly influence these interactions, affecting the ligand's potency and selectivity. mdpi.com

Table 2: Common Molecular Interactions of Pyrazine Derivatives in Biological Systems

| Interaction Type | Description | Importance in Ligand Design |

| Hydrogen Bonding | The pyrazine nitrogen atoms act as hydrogen bond acceptors. researchgate.netacs.org | Crucial for target recognition and binding affinity. |

| π-Interactions | The aromatic pyrazine ring can engage in π-π stacking or other π-related interactions. researchgate.netacs.org | Contributes to the stability of the protein-ligand complex. |

| Metal Coordination | The nitrogen atoms can coordinate to metal ions present in the active site of metalloenzymes. researchgate.netacs.org | Can be a key determinant of inhibitory activity. |

| Halogen Bonding | The chlorine atom in chloropyrazines can act as a halogen bond donor. researchgate.netacs.org | Provides an additional specific interaction to enhance binding. |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Tert Butyl 3 Chloropyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-tert-butyl-3-chloropyrazine. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the tert-butyl group typically exhibits a singlet in the upfield region, integrating to nine protons. The aromatic protons on the pyrazine (B50134) ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in related N-alkyl-5-methylpyrazine-2-carboxamides, the pyrazine protons appear as singlets around δ 9.26 and 8.37 ppm. rsc.org Similarly, for N-methyl-3-methylpyrazine-2-carboxamide, the pyrazine protons are observed as doublets at δ 8.57 and 8.32 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group will have characteristic shifts, as will the quaternary carbon attached to the ring. The pyrazine ring carbons will resonate at lower field due to the influence of the electronegative nitrogen atoms and the chlorine substituent. For example, in N-isobutyl-5-methylpyrazine-2-carboxamide, the pyrazine ring carbons appear at δ 156.85, 143.30, 142.24, and 141.92 ppm. rsc.org

To definitively assign all proton and carbon signals and to establish through-bond connectivities, advanced 2D NMR techniques are employed. ipb.ptwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule. walisongo.ac.idresearchgate.netyoutube.comresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. walisongo.ac.idresearchgate.netyoutube.comresearchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. walisongo.ac.idresearchgate.netyoutube.comresearchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that help to determine the molecule's three-dimensional conformation. ipb.ptresearchgate.netresearchgate.net

By combining these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Table 1: Representative NMR Data for Substituted Pyrazines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-ethyl-5-methylpyrazine-2-carboxamide | 9.21 (d), 8.32 (d), 7.73 (br s, -NH), 3.53–3.40 (m), 2.59 (s), 1.22 (t) | 163.10, 156.84, 143.23, 142.22, 141.91, 34.22, 21.76, 14.81 | rsc.org |

| N-isobutyl-5-methylpyrazine-2-carboxamide | 9.26 (s), 8.37 (s), 7.84 (br s, -NH), 3.30 (t), 2.64 (s), 1.91 (hept), 0.97 (d) | 163.23, 156.85, 143.30, 142.24, 141.92, 46.66, 28.68, 21.78, 20.15 | rsc.org |

| N-methyl-3-methylpyrazine-2-carboxamide | 8.57 (d), 8.32 (d), 8.19 (br s, -NH), 7.32–7.25 (d), 6.87 (d), 4.56 (d), 3.79 (s), 3.01 (s) | 164.33, 159.09, 155.51, 145.78, 142.73, 139.94, 130.17, 129.22, 114.14, 55.31, 42.98, 23.72 | rsc.org |

Mass Spectrometry for Mechanistic Studies and Identification of Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alkyl-substituted aromatic compounds include the loss of alkyl radicals. libretexts.org In the case of this compound, a prominent fragment would likely arise from the loss of a methyl group (M-15) or the entire tert-butyl group (M-57). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Mass spectrometry is also instrumental in mechanistic studies and the identification of reaction intermediates. nih.govrsc.org By coupling a reaction vessel to a mass spectrometer, transient species can be detected and characterized. nih.gov For instance, in reactions involving pyrazine derivatives, MS can be used to identify intermediates in syntheses or degradation pathways. researchgate.netstanford.edu The high sensitivity of MS allows for the detection of low-concentration intermediates that may not be observable by other techniques. rsc.org Techniques like electrospray ionization (ESI) are particularly useful for studying charged intermediates in solution. nih.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Common Fragmentation Behavior | Reference |

| Alkanes | Fragmentation pattern contains clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃). | libretexts.org |

| Alcohols | Small or non-existent molecular ion. Cleavage of the C-C bond next to the oxygen. Loss of H₂O. | libretexts.org |

| Aldehydes | Cleavage of bonds next to the carbonyl group results in loss of H (M-1) or CHO (M-29). | miamioh.edu |

| Ethers | Molecular ion is usually stronger than the corresponding alcohol. α-cleavage of an alkyl radical. | miamioh.edu |

| Amines | Molecular ion peak is an odd number for monoamines. α-cleavage of an alkyl radical is the predominant fragmentation mode. | miamioh.edu |

X-ray Crystallography for Solid-State Structural Elucidation of Pyrazine Derivatives

For the parent pyrazine molecule, the crystal structure reveals a planar ring with C-N bond lengths of approximately 1.334 Å and C-C bond lengths of about 1.378 Å. The C-N-C bond angle is around 115.1°, and the N-C-N angle is approximately 122.4°. In substituted pyrazines, these parameters will be influenced by the electronic and steric effects of the substituents. The tert-butyl group, being bulky, may cause some distortion in the pyrazine ring. The C-Cl bond length is expected to be in the typical range for an aryl chloride.

In the crystal lattice, pyrazine derivatives often pack in parallel planes, and intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, as well as π-π stacking, can play a significant role in stabilizing the crystal structure. nih.gov For example, in the crystal structure of 4-(pyrazin-2-yl)morpholine, molecules form sheets supported by non-classical hydrogen bonds. nih.gov The analysis of the crystal structure of this compound would provide precise information on its molecular geometry and packing arrangement in the solid state.

Advanced Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Interaction Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrazine ring, the tert-butyl group, and the C-Cl bond.

Pyrazine Ring Vibrations: The pyrazine ring will have several characteristic stretching and bending vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes and other in-plane and out-of-plane bending vibrations will be observed at lower frequencies. rsc.orgrsc.org

Tert-butyl Group Vibrations: The tert-butyl group will show strong C-H stretching bands around 2950-2850 cm⁻¹ and characteristic C-H bending vibrations in the 1470-1365 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region of the spectrum.

Advanced vibrational spectroscopy techniques can also be used to study intermolecular interactions. For instance, changes in the vibrational frequencies upon complexation or in different solvent environments can provide information about hydrogen bonding or other non-covalent interactions.

Electronic Absorption and Emission Spectroscopy for Elucidation of Electronic Structure

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are used to investigate the electronic structure and transitions within a molecule. montana.edu Aromatic heterocyclic compounds like pyrazine exhibit characteristic absorption bands in the ultraviolet region. montana.edudntb.gov.ua

Pyrazine itself displays two main absorption bands in the near-UV region corresponding to n→π* and π→π* electronic transitions. montana.edu The n→π* transition, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, is typically of lower energy (longer wavelength) and lower intensity. The π→π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is of higher energy (shorter wavelength) and higher intensity. montana.edu

The substituents on the pyrazine ring in this compound will influence the energies of these transitions. The tert-butyl group, being an electron-donating group, and the chlorine atom, with its electron-withdrawing and lone-pair donating capabilities, will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity.

Fluorescence and phosphorescence spectroscopy can provide information about the excited states of the molecule. Following absorption of light, the molecule can relax to the ground state via radiative pathways (fluorescence or phosphorescence) or non-radiative pathways. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The study of the emission properties of this compound can reveal details about its excited-state lifetime and the efficiency of different relaxation processes. acs.org

Applications in Advanced Organic Synthesis and Materials Science

2-Tert-butyl-3-chloropyrazine as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The presence of both a sterically demanding tert-butyl group and a synthetically versatile chlorine atom makes this compound a key intermediate in the synthesis of complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of more intricate molecular frameworks. This reactivity is central to its application in the synthesis of substituted pyrazine (B50134) derivatives with potential biological activity.

For instance, the chlorine atom in related chloropyrazine compounds can undergo nucleophilic substitution reactions with amines, a common strategy in the synthesis of biologically active molecules. This approach has been utilized in the preparation of various pyrazine derivatives, highlighting the synthetic utility of the chloro-substituent. nih.govresearchgate.net The tert-butyl group, while sterically hindering, can influence the regioselectivity of reactions and impact the conformational properties of the final products, a crucial aspect in the design of molecules with specific biological targets.

Role in the Construction of Advanced Molecular Architectures

The field of molecular architecture involves the deliberate design and synthesis of molecules with specific shapes and functionalities. buponline.com The pyrazine ring itself is a key component in many advanced molecular architectures due to its aromaticity and ability to coordinate with metal ions. The incorporation of a tert-butyl group and a chlorine atom, as in this compound, provides handles for further functionalization and control over the final three-dimensional structure.

The synthesis of complex structures like tetrapyrazinoporphyrazines, which are large, planar macrocycles, often starts from substituted dicyanopyrazines. researchgate.net While not directly starting from this compound, these syntheses illustrate how substituted pyrazines are fundamental to building up larger, more complex molecular systems. The tert-butyl group can be strategically employed to influence the solubility and aggregation properties of these macrocycles, which is critical for their application in materials science.

Furthermore, the principles of constructing complex molecular architectures are demonstrated in the synthesis of tetrapyridophenazine ligands and their metal complexes. rsc.org The strategic placement of tert-butyl-phenyl groups in these systems was shown to influence their dimerization behavior through π–π stacking interactions. This highlights how bulky substituents like the tert-butyl group can be used to control the supramolecular assembly of complex molecules.

Precursor to Functional Materials (e.g., Polymers, Ligands)

The reactivity of the chlorine atom in this compound makes it a valuable precursor for the synthesis of functional materials, including polymers and ligands for metal complexes. The ability to introduce different functional groups via substitution of the chlorine allows for the tailoring of material properties.

Polymers: Pyrazine-containing polymers are of interest for their potential applications in electronic and energy storage devices. jlu.edu.cnnih.gov The synthesis of covalent organic polymers (COPs) often involves the polymerization of functionalized organic monomers. jlu.edu.cn While specific examples using this compound are not prevalent, the general principle involves using the reactive sites on the pyrazine ring to form the polymer backbone. For example, the reaction of dichlorotetrazine with propargyl alcohol is a key step in the synthesis of tetrazine-containing polymers. nih.gov A similar strategy could be envisioned for this compound, where the chlorine atom could be substituted in a polymerization reaction.

Ligands: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making pyrazine derivatives excellent ligands for the formation of metal complexes. These complexes have applications in catalysis, sensing, and photophysics. The synthesis of substituted pyrazine-2-carboxylic acid amides, some of which contain the tert-butyl and chloro groups, demonstrates the creation of ligands that have been evaluated for various biological activities. nih.gov The synthesis of Schiff base ligands from pyrazine-2-carboxamide and their subsequent complexation with various metals further illustrates the role of pyrazine derivatives as ligands. researchgate.net The tert-butyl group in such ligands can influence the steric environment around the metal center, thereby affecting the catalytic activity and stability of the resulting complex.

Design and Synthesis of Pyrazine-Based Probes and Tools for Chemical Biology Research

Pyrazine-based compounds are increasingly being used to create probes and tools for studying biological systems. The development of fluorogenic probes for live-cell imaging is an area of active research. The synthesis of C3-substituted triazinium salts, which are structurally related to pyrazines, highlights a strategy for creating such probes. nih.gov These probes can be designed to undergo a specific reaction within a biological environment, leading to a change in their fluorescence properties.

Future Perspectives and Emerging Research Directions in 2 Tert Butyl 3 Chloropyrazine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually seeks to improve efficiency, reduce waste, and access novel chemical space. For 2-tert-butyl-3-chloropyrazine, future research will likely focus on developing catalytic and environmentally benign synthetic routes that move beyond traditional, often harsh, methodologies.

Current synthetic strategies for pyrazine (B50134) derivatives often involve multi-step sequences. rsc.org Future endeavors will likely target the development of one-pot or tandem reactions that minimize purification steps and maximize atom economy. A significant area of exploration will be the application of modern catalytic systems. While methods for the synthesis of some substituted pyrazines have been developed, the efficient and selective synthesis of the sterically demanding this compound remains a challenge that beckons for innovative catalytic solutions. caltech.edu

A promising avenue lies in the direct C-H functionalization of simpler pyrazine precursors. nih.govrsc.org This strategy avoids the pre-functionalization of starting materials, offering a more direct and atom-economical route to the target molecule. rsc.org The development of catalysts capable of selectively activating specific C-H bonds in the presence of the bulky tert-butyl group will be a key challenge and a significant breakthrough.

Furthermore, the exploration of greener reaction media and catalysts will be crucial. For instance, the use of ultrasound-assisted, copper-catalyzed coupling reactions in solvents like PEG-400 has shown promise for the synthesis of other substituted chloropyrazines, suggesting a potential pathway for more sustainable production of this compound. nih.govnih.gov

Exploiting Unique Reactivity for Unprecedented Chemical Transformations

The chlorine atom and the tert-butyl group on the pyrazine ring impart unique reactivity to this compound, opening doors to a variety of chemical transformations. Future research will undoubtedly focus on harnessing this reactivity to construct complex molecular architectures that are currently inaccessible.

The chloro-substituent serves as a versatile handle for a range of cross-coupling reactions. While Sonogashira and other palladium-catalyzed couplings have been explored for chloropyrazines, the steric hindrance from the adjacent tert-butyl group in this compound presents both a challenge and an opportunity. nih.gov Future work will likely involve the development of specialized ligands and catalytic systems that can overcome this steric barrier, enabling efficient coupling with a wider array of partners. This could lead to the synthesis of novel derivatives with unique electronic and steric properties.

Beyond established cross-coupling methods, the exploration of C-H activation strategies directly on the this compound scaffold holds immense potential. nih.gov Directing group strategies, including those that are traceless, could enable the functionalization of other positions on the pyrazine ring, leading to unprecedented substitution patterns. rsc.org The interplay between the directing group and the inherent electronic properties of the pyrazine ring could lead to highly selective and novel transformations.

The unique electronic nature of the pyrazine ring, influenced by the electron-donating tert-butyl group and the electron-withdrawing chloro group, could also be exploited in cycloaddition and other pericyclic reactions. Investigating the diastereoselective reactions of this molecule could lead to the synthesis of complex, three-dimensional structures with potential applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Rational Design and Discovery

The integration of computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in rationally designing new derivatives and predicting their reactivity, thereby accelerating the discovery process.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, bond energies, and reactivity of this compound. Such studies can help in understanding the regioselectivity of various reactions and in predicting the most favorable sites for electrophilic or nucleophilic attack. This knowledge is crucial for designing experiments and for developing new synthetic methodologies with high precision.

In silico screening of virtual libraries of this compound derivatives is another powerful approach. scienceopen.comresearchgate.net By computationally evaluating properties such as binding affinities to biological targets or electronic properties relevant to materials science, researchers can prioritize the synthesis of the most promising candidates. researchgate.net This approach significantly reduces the time and resources required for experimental screening. For instance, in silico assessments have been successfully used to evaluate 2-alkynyl-3-chloropyrazines as potential ligands, demonstrating the power of this approach in identifying promising molecular frameworks. nih.govnih.gov

Furthermore, computational modeling can be instrumental in elucidating reaction mechanisms. By modeling transition states and reaction pathways, chemists can gain a deeper understanding of how reactions involving this compound proceed. This mechanistic understanding is key to optimizing reaction conditions and to designing catalysts that can promote desired transformations with high efficiency and selectivity.

Integration with Flow Chemistry and Automation for Scalable Synthesis Approaches

To translate the potential of this compound from the laboratory to industrial applications, the development of scalable and sustainable synthesis approaches is paramount. The integration of flow chemistry and automation offers a transformative solution to this challenge.

Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scale-up. rsc.orgrsc.org The development of a continuous flow process for the synthesis of this compound would enable its production in larger quantities with greater consistency and a smaller environmental footprint. rsc.org The principles of process intensification can be applied to optimize such a flow synthesis, leading to more efficient and cost-effective production.

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, are revolutionizing the way chemical synthesis is performed. nih.govyoutube.comchemspeed.com These platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. youtube.com This high-throughput experimentation can significantly accelerate the development of new synthetic routes and the optimization of existing ones. The use of robotic systems for reaction setup, execution, and analysis minimizes human error and allows for 24/7 operation, dramatically increasing research productivity. nih.gov

The combination of flow chemistry and automation can create a fully integrated "idea-to-molecule" pipeline. youtube.com In this scenario, computational models could design novel this compound derivatives, which are then synthesized using an automated flow platform. The properties of the synthesized molecules could be rapidly evaluated, and this data could be fed back into the computational models to refine the design of the next generation of compounds. This closed-loop approach promises to dramatically accelerate the pace of discovery and innovation in the field of this compound chemistry.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.